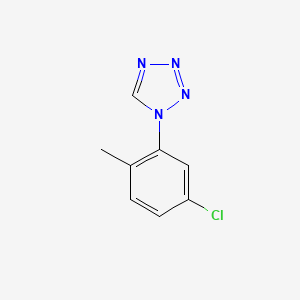

1-(5-chloro-2-methylphenyl)-1H-tetrazole

Description

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGWOORYNSFOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-1H-tetrazole typically involves the reaction of 5-chloro-2-methylbenzonitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro group, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 1-(5-chloro-2-methylphenyl)-1H-tetrazole

The synthesis of this compound typically involves the cyclization of nitriles with sodium azide. Various methods have been developed to enhance yield and efficiency, including microwave-assisted synthesis and the use of heterogeneous catalysts such as nano-TiCl4.SiO2, which has been reported to provide high yields and eco-friendly conditions . The general reaction can be summarized as follows:

This method allows for the rapid formation of tetrazole derivatives with diverse substituents, enhancing their applicability in medicinal chemistry.

Antimicrobial Properties

Research indicates that tetrazoles, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger .

A study demonstrated that derivatives of tetrazole possess broad-spectrum antibacterial and antifungal activities, making them promising candidates for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimicrobial efficacy.

Antiviral Activity

Tetrazoles have also been explored for their antiviral activities. For instance, certain derivatives have shown potential against viruses like Herpes Simplex Virus (HSV) and influenza virus A by inhibiting viral polymerases . The unique nitrogen-rich structure of tetrazoles contributes to their ability to interact with viral components effectively.

Pharmaceutical Applications

Tetrazoles serve as versatile pharmacophores in drug design due to their ability to mimic carboxylic acids while maintaining similar biological activity. This property is particularly valuable in the development of drugs with improved pharmacokinetic profiles .

Case Studies:

- Antihypertensive Agents : Some tetrazole derivatives have been developed as angiotensin receptor antagonists, showing efficacy in lowering blood pressure while minimizing side effects associated with traditional therapies.

- Anticancer Drugs : Research has indicated that certain tetrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Coordination Chemistry

In addition to their biological applications, tetrazoles are utilized as ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them suitable for various applications, including catalysis and materials science .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-1H-tetrazole involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Key Comparative Insights

Thermal and Chemical Stability

- Electron-withdrawing groups (Cl, Br, NO₂) enhance thermal stability by promoting intermolecular interactions.

- Hydrogen-bonding networks in bis-tetrazoles significantly increase decomposition temperatures .

Q & A

Q. What synthetic methods are most effective for preparing 1-(5-chloro-2-methylphenyl)-1H-tetrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization of nitriles with sodium azide under acidic conditions. A modified approach employs heterogeneous catalysis (e.g., nano-TiCl₄·SiO₂) to improve yields and reduce reaction times . Key parameters for optimization include:

- Temperature : 80–100°C to avoid decomposition of intermediates.

- Solvent : Acetic acid or PEG-400, which stabilizes reactive intermediates .

- Catalyst loading : 10–15 wt% to balance efficiency and cost.

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Catalyst | Reference |

|---|---|---|---|---|

| NaN₃/HCl (classical) | 65–70 | 24 | None | |

| Nano-TiCl₄·SiO₂ | 85–90 | 6 | TiCl₄·SiO₂ | |

| PEG-400-mediated | 78–82 | 8 | Bleaching Clay |

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, tetrazole ring carbons at δ 145–155 ppm) .

- X-ray diffraction : Resolve the crystal structure to confirm regiochemistry (e.g., 1H- vs. 2H-tetrazole tautomerism) .

- IR spectroscopy : Detect N–H stretching (3100–3300 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .

Advanced Research Questions

Q. What factors influence the regioselectivity of alkylation in 5-substituted 1H-tetrazoles, and how does the 5-chloro-2-methylphenyl group affect reactivity?

Methodological Answer: Regioselectivity in alkylation (N1 vs. N2 substitution) is governed by steric and electronic effects:

- Steric hindrance : The 5-chloro-2-methylphenyl group directs alkylation to the less hindered N1 position .

- Electronic effects : Electron-withdrawing substituents (e.g., Cl) stabilize negative charge on the tetrazole ring, favoring N1 alkylation .

Example : In the reaction with trichloroethylene, regioselectivity (N1:N2 = 1:1.2) was observed due to competing steric and electronic factors .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

- DFT calculations : Predict reactivity (e.g., Fukui indices) to identify sites for functionalization .

Q. Table 2: Predicted Biological Activities

| Derivative Substituent | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-Chloro-2-methylphenyl | COX-2 (cyclooxygenase) | -8.2 | |

| 4-Fluorophenyl | EGFR kinase | -7.8 |

Q. What analytical strategies resolve contradictions in reported biological data for tetrazole derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets from PubMed/Scopus using inclusion criteria (e.g., IC₅₀ values < 10 µM).

- Dose-response validation : Re-test disputed compounds under standardized assays (e.g., MTT for cytotoxicity) .

- Structural verification : Confirm purity (>95% by HPLC) and tautomeric form (via X-ray) to exclude batch variability .

Q. How can the thermal stability and decomposition pathways of this compound be characterized?

Methodological Answer:

- DSC/TGA : Measure decomposition onset temperature and enthalpy changes .

- Mass spectrometry : Identify gaseous decomposition products (e.g., N₂, HCl).

- Kinetic analysis : Apply the Kissinger method to calculate activation energy .

Example : 5-Azido-1H-tetrazole decomposes explosively at 120°C, releasing N₂ and NH₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.